molecular formula C6H6NNaO6S2 B13773118 Sodium hydrogen aniline-2,4-disulphonate CAS No. 79873-41-9

Sodium hydrogen aniline-2,4-disulphonate

Cat. No.: B13773118
CAS No.: 79873-41-9
M. Wt: 275.2 g/mol
InChI Key: JYKSCWRCLLNCHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium hydrogen aniline-2,4-disulphonate is an organic compound with the molecular formula C6H6NNaO6S2. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with sulfonic acid groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen aniline-2,4-disulphonate typically involves the following steps:

Industrial Production Methods: In industrial settings, the production process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen aniline-2,4-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce aniline derivatives .

Scientific Research Applications

Sodium hydrogen aniline-2,4-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium hydrogen aniline-2,4-disulphonate involves its ability to participate in sulfonation reactions. The sulfonic acid groups can interact with various molecular targets, leading to the formation of sulfonated products. These interactions are crucial in its applications in dye synthesis, biochemical assays, and industrial processes .

Comparison with Similar Compounds

Uniqueness: Sodium hydrogen aniline-2,4-disulphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise sulfonation and functionalization .

Properties

CAS No.

79873-41-9

Molecular Formula

C6H6NNaO6S2

Molecular Weight

275.2 g/mol

IUPAC Name

sodium;4-amino-3-sulfobenzenesulfonate

InChI

InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

JYKSCWRCLLNCHG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.